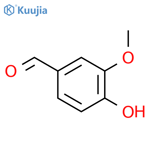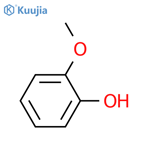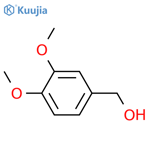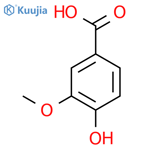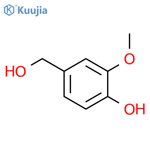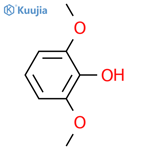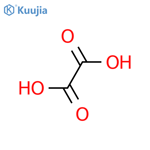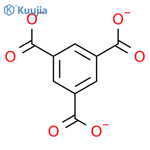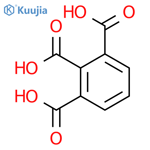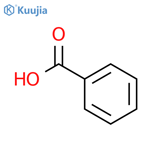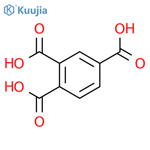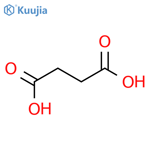- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493
Cas no 100-21-0 (Terephthalic acid)
テレフタル酸(Terephthalic Acid、TPA)は、芳香族ジカルボン酸の一種で、化学式C₈H₆O₄で表される白色結晶性固体です。ポリエチレンテレフタレート(PET)の主要原料として広く利用されており、高い熱安定性と化学的安定性を特徴とします。工業的には、パラキシレンの酸化反応により製造され、繊維、ペットボトル、フィルムなどの生産に不可欠です。TPAは優れた純度と均一な粒子サイズ分布を有し、ポリマー合成時の反応効率を向上させます。また、環境負荷の低減に向けたリサイクル技術の開発も進んでおり、持続可能な素材としての役割が期待されています。
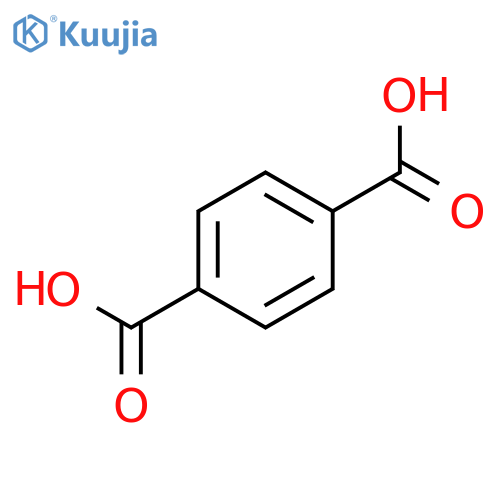
Terephthalic acid structure
商品名:Terephthalic acid
Terephthalic acid 化学的及び物理的性質
名前と識別子
-
- Terephthalic acid
- PTA
- Benzene-1,4-dicarboxylic acid
- P-Phthelic Acid
- p-Phthalic acid
- 1,4-dicarboxybenzene
- 1,4-phthalicacid
- Acide terephtalique
- acideterephtalique(french)
- Benzene-p-dicarboxylic acid
- Kyselina tereftalova
- Kyselina terftalova
- P-Phthalic acid (PTA)
- Caffeic acid
- P-BENZENEDICARBOXYLIC ACID
- -Phthalic acid (PTA)
- PURIFIED TEREPHTHALIC ACID
- Tephthol
- TEREPHTHALIC ACID (TPA)
- TEREPHTHALIC ACID FOR SYNTHESIS
- TPA
- 1,4-Benzenedicarboxylic acid
- QTA
- S-LOP
- TA 33LP
- TPA (terephthalic acid)
- p-Benzenedicarboxylic acidx
- TA 12
- Ta-33mp
- wr16262
- nsc36973
- 1,4-phthalic acid
- NSC 36973
- WR 16262
- ta12
- p-Dicarboxybenzene
- p-Carboxybenzoic acid
- para-Phthalic acid
- p-Phthalate
- Acide terephtalique [French]
- Kyselina tereftalova [Czech]
- 4-Carboxybenzoic Acid
- B
- 60088-54-2
- 10028-70-3
-
- MDL: MFCD00002558
- インチ: 1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)
- InChIKey: KKEYFWRCBNTPAC-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1C([H])=C([H])C(C(=O)O[H])=C([H])C=1[H])=O
- BRN: 1909333
計算された属性
- せいみつぶんしりょう: 166.02700
- どういたいしつりょう: 166.027
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 74.6
じっけんとくせい
- 色と性状: 白色結晶または粉末。
- 密度みつど: 1.51 g/cm3
- ゆうかいてん: >300 °C (lit.)
- ふってん: 214.32°C (rough estimate)
- フラッシュポイント: 260°C
- 屈折率: 1.5100 (estimate)
- ようかいど: 微溶性(3 g/l)(25ºC)、
- すいようせい: slightly soluble in water (0,017 g/L at 25°C)
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 74.60000
- LogP: 1.08300
- 酸性度係数(pKa): 3.51(at 25℃)
- マーカー: 9162
- ようかいせい: 水に微溶解し、四塩化炭素、エーテル、酢酸、クロロホルムに微溶解せず、エタノールに微溶解し、アルカリ液に溶解する。
- じょうきあつ: <0.01 mmHg ( 20 °C)
Terephthalic acid セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:WZ0875000
-
危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
- TSCA:Yes
Terephthalic acid 税関データ
- 税関コード:2917361100
- 税関データ:
中国税関コード:
2917361100概要:
2917361100精テレフタル酸[白色針状結晶または粉末、密度1.510、主要技術指標は4−カルボキシベンズアルデヒド(4−CBA)≦25 PPM]。規制条件:nothing.VAT:17.0%.税金還付率:13.0%。最低関税:6.5%。一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を明記してください、テレフタル酸は水分、証明書類と原産地番号を明記してください(例付属原産地証明書、韓国原産タイ原産)
要約:
2917361100テレフタル酸。監理条件:なし。付加価値税:17.0%。税金還付率:13.0%。最低関税:6.5%。一般関税:30.0%
Terephthalic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A6681212-25KG |
p-Phthalic acid |
100-21-0 | 99% | 25kg |
RMB 1388.80 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T279A-100g |
Terephthalic acid |
100-21-0 | 98% | 100g |
¥61.0 | 2022-05-30 | |
| Ambeed | A125601-100g |
Terephthalic acid |
100-21-0 | 95% | 100g |
$16.0 | 2025-02-24 | |
| Enamine | EN300-18042-0.5g |
benzene-1,4-dicarboxylic acid |
100-21-0 | 95% | 0.5g |
$21.0 | 2023-09-19 | |
| Enamine | EN300-18042-100.0g |
benzene-1,4-dicarboxylic acid |
100-21-0 | 95% | 100.0g |
$67.0 | 2023-02-08 | |
| TargetMol Chemicals | T8031-1 mL * 10 mM (in DMSO) |
Terephthalic acid |
100-21-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 120 | 2023-09-15 | |
| TargetMol Chemicals | T8031-500mg |
Terephthalic acid |
100-21-0 | 98% | 500mg |
¥ 164 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P108506-500g |
Terephthalic acid |
100-21-0 | 99% | 500g |
¥114.90 | 2023-09-01 | |
| TRC | T112500-5g |
Terephthalic Acid |
100-21-0 | 5g |
$ 57.00 | 2023-09-06 | ||
| TRC | T112500-100g |
Terephthalic Acid |
100-21-0 | 100g |
$ 60.00 | 2022-06-03 |
Terephthalic acid 合成方法
合成方法 1
はんのうじょうけん
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
リファレンス
Terephthalic acid Raw materials
Terephthalic acid Preparation Products
Terephthalic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:100-21-0)p-Phthalic acid
注文番号:LE7196
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:50
価格 ($):discuss personally
atkchemica
ゴールドメンバー
(CAS:100-21-0)Terephthalic acid
注文番号:CL17951
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:40
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:100-21-0)Terephthalic acid
注文番号:LE12130
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:06
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:100-21-0) 精对苯二甲酸(PTA)
注文番号:LE8215828
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:46
価格 ($):discuss personally
Terephthalic acid 関連文献
-
Ayushi Singh,Ashish Kumar Singh,Jianqiang Liu,Abhinav Kumar Catal. Sci. Technol. 2021 11 3946
-
Farnoosh ZareKarizi,Monika Joharian,Ali Morsali J. Mater. Chem. A 2018 6 19288
-
Shabnam Khan,M. Shahid Mater. Adv. 2021 2 4914
-
Xiaotong Hou,Jichao Wang,Bibimaryam Mousavi,Nikom Klomkliang,Somboon Chaemchuen Dalton Trans. 2022 51 8133
-
Botao Liu,Kumar Vikrant,Ki-Hyun Kim,Vanish Kumar,Suresh Kumar Kailasa Environ. Sci.: Nano 2020 7 1319
100-21-0 (Terephthalic acid) 関連製品
- 99-94-5(4-Methylbenzoic acid)
- 99-96-7(4-Hydroxybenzoic acid)
- 619-21-6(3-Formylbenzoic acid)
- 499-49-0(5-Methylisophthalic acid)
- 554-95-0(Benzene-1,3,5-tricarboxylic acid)
- 88-67-5(o-Iodobenzoic acid)
- 65-85-0(Benzoic acid)
- 532-32-1(Sodium benzoate)
- 93-09-4(naphthalene-2-carboxylic acid)
- 99-04-7(3-methylbenzoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:100-21-0)Terephthalic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:100-21-0)Terephthalic acid

清らかである:99%/99%
はかる:5kg/25kg
価格 ($):166.0/601.0
